molecular formula C10H9BrClFO B14046364 1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one

Cat. No.: B14046364
M. Wt: 279.53 g/mol
InChI Key: GAYJSWVWGXGTRI-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a fluorophenyl group, and a chloropropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one typically involves multi-step organic synthesis. One common method includes the bromination of a precursor compound followed by chlorination and fluorination steps. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as bromine, chlorine, and fluorine sources .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl and chloropropanone groups can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one is unique due to the combination of bromomethyl, fluorophenyl, and chloropropanone groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications.

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-fluorophenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9BrClFO/c1-6(14)10(12)7-3-2-4-9(13)8(7)5-11/h2-4,10H,5H2,1H3

InChI Key

GAYJSWVWGXGTRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)F)CBr)Cl

Origin of Product

United States

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